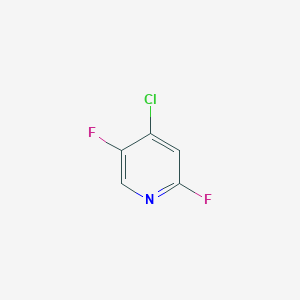

4-Chloro-2,5-difluoropyridine

Beschreibung

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridines are a class of organic compounds that have garnered significant attention in modern organic synthesis. eurekalert.orgbenthambooks.comkubikat.org Their utility stems from their role as versatile starting materials for a wide array of chemical transformations. eurekalert.orgbenthambooks.comkubikat.org The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a common motif in many biologically active molecules. nih.gov The introduction of halogen atoms onto this scaffold provides reactive handles for further functionalization, allowing for the construction of complex molecular architectures. eurekalert.orgbenthambooks.comkubikat.org

The presence of halogens, such as fluorine, chlorine, bromine, and iodine, on the pyridine ring influences its chemical reactivity in several ways. These electron-withdrawing groups can activate the ring towards nucleophilic substitution reactions, a key strategy for introducing various functional groups. eurekalert.orgbenthambooks.comkubikat.orgnih.gov The specific halogen and its position on the ring dictate the regioselectivity of these reactions. Furthermore, halogenated pyridines are crucial precursors for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and materials. cymitquimica.com The inherent basicity of the pyridine nitrogen can also be modulated by halogen substitution, which can be a critical factor in drug design and the development of new catalysts. nih.gov

Overview of Dihalo- and Polyhalopyridines in Research

Dihalo- and polyhalopyridines, which contain two or more halogen atoms, are of particular importance in research due to the synthetic challenges associated with their preparation from the parent pyridine molecule. eurekalert.orgbenthambooks.comkubikat.org These highly substituted pyridines serve as valuable building blocks for creating even more complex and functionally diverse molecules. eurekalert.orgbenthambooks.comkubikat.org The differential reactivity of various halogens on the same pyridine ring allows for selective and sequential transformations. For instance, an iodine atom is generally more reactive in cross-coupling reactions than a chlorine atom, enabling chemists to perform site-selective modifications.

Research into polyhalogenated pyridines has explored their synthesis, reactivity, and applications. eurekalert.orgbenthambooks.comkubikat.org For example, pentafluoropyridine (B1199360), pentachloropyridine, and pentabromopyridine have been extensively studied as precursors to a wide range of substituted pyridine derivatives. eurekalert.orgbenthambooks.comkubikat.org The reactions of these perhalopyridines often involve nucleophilic aromatic substitution, where one or more halogen atoms are displaced by a nucleophile. eurekalert.orgbenthambooks.comkubikat.org The study of dihalo- and polyhalopyridines also extends to understanding the influence of multiple halogen substituents on the electronic properties and reactivity of the pyridine ring. This knowledge is crucial for designing synthetic routes to new compounds with desired properties. acs.orgresearchgate.net

Specific Context of 4-Chloro-2,5-difluoropyridine in Fluorinated Heterocyclic Chemistry

Within the broader field of halogenated pyridines, this compound holds a specific and important place in fluorinated heterocyclic chemistry. bldpharm.com The presence of both chlorine and fluorine atoms on the pyridine ring provides a unique combination of reactivity and stability. Fluorine, with its high electronegativity and small size, can significantly alter the biological and chemical properties of a molecule. ossila.com

This compound serves as a key intermediate in the synthesis of various functionalized pyridines. guidechem.com The different reactivities of the chlorine and fluorine atoms allow for selective chemical modifications. For instance, the chlorine at the 4-position can be less reactive in certain cross-coupling reactions compared to iodine, making it more suitable for nucleophilic aromatic substitution (SNAr) or radical-based functionalization. The fluorine atoms at the 2- and 5-positions contribute to the electron-deficient nature of the pyridine ring, facilitating nucleophilic attack. researchgate.net This compound is a valuable building block for the synthesis of agrochemicals and materials science products due to its stability and moderate reactivity. Research has demonstrated its utility in preparing more complex molecules, such as 4-chloro-2,5-difluoro-3-methylpyridine, which is an intermediate for antibacterial agents. guidechem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₂N | alfa-chemistry.com |

| Molecular Weight | 149.53 g/mol | alfa-chemistry.com |

| Boiling Point | 146.9°C at 760 mmHg | alfa-chemistry.com |

| Density | 1.451 g/cm³ | alfa-chemistry.com |

| Flash Point | 42.6°C | alfa-chemistry.com |

| InChI Key | SWZRBNKRTCXHPT-UHFFFAOYSA-N | alfa-chemistry.comchemspider.com |

| CAS Number | 851386-40-8 | bldpharm.comalfa-chemistry.comchemspider.comambeed.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZRBNKRTCXHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456840 | |

| Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-40-8 | |

| Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Chloro 2,5 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

4-Chloro-2,5-difluoropyridine is a substrate well-suited for nucleophilic aromatic substitution (SNAr) reactions, a class of reactions pivotal for the functionalization of electron-deficient aromatic systems. acs.org The presence of three halogen atoms—one chlorine and two fluorine atoms—on the pyridine (B92270) ring significantly influences its reactivity and the regiochemical outcome of these substitutions.

Regioselectivity in SNAr: Influence of Halogen and Substituent Effects

The regioselectivity of SNAr reactions on this compound is a nuanced interplay of electronic and steric factors. The electron-withdrawing nature of the fluorine and chlorine atoms activates the pyridine ring towards nucleophilic attack. smolecule.com Generally, in polyhalogenated pyridines, the order of leaving group ability in SNAr reactions is F > Cl > Br. chemrxiv.org This trend suggests that one of the fluorine atoms would be preferentially displaced.

However, the position of substitution is also critically dependent on the location of the activating groups and the stability of the Meisenheimer intermediate. In many polyhalogenated pyridines, substitution occurs preferentially at the 4-position. researchgate.net For instance, 2,4-difluoropyridine (B1303125) and 2,4,6-trifluoropyridine (B32590) react with standard nucleophiles exclusively at the C-4 position. researchgate.net This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge in the transition state.

In the case of this compound, the situation is more complex. While fluorine is generally a better leaving group, the chlorine at the 4-position is activated by the ring nitrogen and the flanking fluorine atom at C-5. The fluorine at C-2 is also activated by the ring nitrogen. The fluorine at C-5 is meta to the nitrogen and thus less activated. Research on related compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) and 3,5-dichloro-2,4,6-trifluoro-pyridine, shows that treatment with sodium azide (B81097) results in the displacement of the halogen at the 4-position to form the corresponding 4-azido derivatives. rsc.org This suggests a strong preference for substitution at the C-4 position in these systems.

Computational studies on similar systems, like 2,4-dichloropyrimidines, have shown that the regioselectivity is highly sensitive to electronic and steric effects, and can be predicted using quantum mechanical calculations by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) and the energy of the transition states. wuxiapptec.comwuxiapptec.com For this compound, a detailed analysis of the electronic distribution and transition state energies for nucleophilic attack at C-2, C-4, and C-5 would be necessary to definitively predict the regioselectivity for a given nucleophile.

Activation and Deactivation Mechanisms

The pyridine nitrogen atom, being more electronegative than carbon, inherently makes the ring electron-deficient. This effect is significantly amplified by the presence of electron-withdrawing halogen substituents. The fluorine and chlorine atoms in this compound exert strong inductive (-I) and mesomeric (-M) effects, further lowering the electron density of the pyridine ring and making it highly susceptible to nucleophilic attack. smolecule.com This activation is crucial for the facility of SNAr reactions.

Computational models have demonstrated that the electron-withdrawing properties of halogen substituents lower the energy of the LUMO of the pyridine ring, which facilitates nucleophilic attack. smolecule.com The stability of the resulting Meisenheimer complex, a key intermediate in the SNAr mechanism, is also enhanced by the presence of these electron-withdrawing groups, which help to delocalize the negative charge.

Conversely, the introduction of electron-donating groups onto the pyridine ring would deactivate it towards SNAr. However, in the context of this compound, all substituents are electron-withdrawing, leading to a highly activated system.

Impact of Neighboring Group Participation on Reactivity

Neighboring group participation can significantly influence the regioselectivity and rate of SNAr reactions. While direct participation of the chlorine or fluorine atoms in this compound to form bridged intermediates is not commonly reported in SNAr reactions, the steric and electronic influence of these adjacent halogens is critical.

In some instances, the introduction of a bulky group, such as a trimethylsilyl (B98337) (TMS) group, can be used to sterically shield a particular position and direct nucleophilic attack to another site. epfl.ch For example, introducing a TMS group at the 5-position of 2,4-dihalopyridines can completely reverse the regioselectivity, forcing substitution to occur at the 2-position instead of the usual 4-position. researchgate.net This "silyl trick" demonstrates how neighboring groups can be strategically employed to control reactivity. epfl.ch In the case of this compound, a substituent at the 3- or 6-position could similarly influence the accessibility of the C-2, C-4, and C-5 positions to incoming nucleophiles.

Organometallic Reactions and Metalation Studies

Organometallic chemistry provides powerful tools for the functionalization of heteroaromatic compounds like this compound. Directed ortho-metalation and halogen-metal exchange are two key strategies that allow for the regioselective introduction of a wide range of substituents.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The DMG, which is often a Lewis basic moiety, coordinates to the lithium cation, facilitating the deprotonation of the nearby proton. baranlab.org For pyridines, the ring nitrogen itself can act as a DMG, but its directing effect is often not strong enough for selective metalation in the presence of other directing groups or activating halogens.

In the context of fluorinated pyridines, the fluorine atoms can also act as directing groups. For instance, 2,6-difluoropyridine (B73466) undergoes ortholithiation upon treatment with lithium diisopropylamide (LDA). researchgate.net Research on 2,5-difluoropyridine (B1303130) has shown that it can be lithiated at the 4-position. thieme-connect.de Subsequent reaction with an electrophile like 1,1,2-trichloro-1,2,2-trifluoroethane can then furnish this compound. thieme-connect.de

For this compound itself, metalation can be directed to either the 3- or 6-position depending on the base used. researchgate.net Metalation with a superbasic mixture of LIC-KOR (butyllithium and potassium tert-butoxide) occurs at the 3-position. researchgate.net In contrast, using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in diethyl ether directs the metalation to the 6-position. researchgate.net This demonstrates the powerful influence of the choice of organometallic reagent in controlling the regioselectivity of functionalization.

Interactive Data Table: Regioselective Metalation of this compound

| Reagent | Position of Metalation | Reference |

|---|---|---|

| LIC-KOR | 3-position | researchgate.net |

| LiTMP in DEE | 6-position | researchgate.net |

Halogen-Metal Exchange Processes

Halogen-metal exchange is another important organometallic reaction for the functionalization of halogenated pyridines. This reaction typically involves the exchange of a halogen atom (usually bromine or iodine) with a metal from an organometallic reagent, most commonly an organolithium. The selectivity of this exchange is often dependent on the halogen, with the order of reactivity being I > Br > Cl > F.

Given that this compound contains only chlorine and fluorine, a direct halogen-metal exchange with standard organolithium reagents would be challenging, as chlorine and fluorine are less reactive in this process. However, if one of the fluorine atoms were replaced by a more reactive halogen like iodine, this position would become the primary site for halogen-metal exchange. For example, in related polyhalogenated pyridines containing iodine, iodine/lithium permutation is a common and efficient reaction. scispace.com

The choice of solvent can also have a dramatic effect on the outcome of halogen-metal exchange reactions. acs.org For instance, the lithiation of polyfluorobromobenzenes can yield different products depending on whether the reaction is carried out in ether or tetrahydrofuran. acs.org While specific studies on the halogen-metal exchange of this compound are not extensively detailed in the provided context, the principles derived from similar systems suggest that converting one of the existing halogens to a more reactive one (e.g., via a metalation-iodination sequence) would be a viable strategy to enable functionalization through this pathway.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The chlorine atom at the C-4 position of this compound, while less reactive than iodine in similar compounds, can participate in various cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a versatile method for creating C-C bonds. fishersci.esharvard.edu While specific examples detailing the Suzuki coupling of this compound are not prevalent in the provided results, the reaction is a preferred method for similar halogenated pyridines due to the mild reaction conditions and the commercial availability and stability of boronic acids. fishersci.es The general mechanism involves the palladium(0)-catalyzed reaction of an aryl or vinyl halide with an aryl or vinyl boronic acid. fishersci.es For related compounds like 4-bromo-2,6-difluoropyridine (B1343820), Suzuki cross-coupling reactions are used to introduce additional functionalities. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Research on 2,4,6-tribromo-3,5-difluoropyridine (B1586626) has shown that Sonogashira reactions can be employed to introduce alkynyl groups onto the pyridine ring. arkat-usa.org Similar to the Suzuki coupling, this palladium-catalyzed reaction is a valuable tool for modifying halogenated pyridines. For instance, 4-bromo-2,6-difluoropyridine readily undergoes Sonogashira cross-coupling, highlighting the utility of this reaction for building complex structures. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is noted for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A continuous-flow method has been developed for the regioselective arylation of fluoropyridines, including 2,5-difluoropyridine, via a three-step sequence of metalation, zincation, and Negishi cross-coupling. ljmu.ac.uk This methodology allows for the efficient synthesis of functionalized biaryl products. ljmu.ac.uk Specifically, metalation of 2,5-difluoropyridine has been shown to occur selectively at the 4-position, leading to regioisomerically pure 2-aminobiaryls after cross-coupling. chemrxiv.org

Table 1: Overview of Cross-Coupling Reactions for Halogenated Pyridines

| Coupling Reaction | Catalyst/Reagents | Key Features |

|---|---|---|

| Suzuki Coupling | Pd(0) catalyst, Organoboron compounds | Mild conditions, commercially available reagents. fishersci.es |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Terminal alkynes | Forms C(sp)-C(sp2) bonds. |

| Negishi Coupling | Ni or Pd catalyst, Organozinc compounds | High functional group tolerance, couples various carbon hybridizations. wikipedia.org |

Electrophilic Reactions and Functionalization

The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing fluorine and chlorine atoms, generally makes it less susceptible to electrophilic aromatic substitution. uiowa.edu Such reactions on pyridines often require harsh conditions and can lead to a mixture of regioisomers. nih.govresearchgate.net

However, functionalization can be achieved through alternative pathways. One strategy involves the temporary dearomatization of the pyridine to form an electron-rich intermediate, which then readily reacts with electrophiles. researchgate.net Another approach is the conversion of pyridines to more electrophilic pyridinium (B92312) species, which can then undergo nucleophilic addition. rsc.org

For substituted pyridines, the directing effects of existing functional groups play a crucial role. For instance, in 3-substituted pyridines, C-4 arylation is often observed. nih.gov The introduction of a chloromethyl group onto a pyridine ring can be achieved through reactions like the Blanc chloromethylation, which involves an electrophilic substitution mechanism.

Radical Reactions and C-H Functionalization

Radical reactions offer a powerful method for the C-H functionalization of pyridines, providing a direct route to complex derivatives. rsc.org The Minisci reaction, a prominent example, involves the addition of radical nucleophiles to protonated pyridines. rsc.org This approach can be used for both alkylation and arylation. rsc.org

Recent advancements have focused on achieving high regioselectivity. By using specific activation reagents, it is possible to direct radical functionalization to the C-4 position of the pyridine ring, even in unbiased pyridines. rsc.org This strategy has the advantage of directly yielding the derivatized pyridine without needing an additional rearomatization step. rsc.org

For this compound, radical-based functionalization is considered a suitable reaction type, alongside nucleophilic aromatic substitution. Photoredox catalysis has emerged as a mild and efficient way to generate radicals for C-H functionalization of heteroarenes from precursors like alkyltrifluoroborates and aliphatic carboxylic acids. researchgate.net

Chemo- and Regioselective Amidation/Amination Reactions

The introduction of amino and amido groups onto the pyridine ring is a critical transformation in the synthesis of many biologically active compounds. The electron-withdrawing nature of the fluorine and chlorine substituents in this compound activates the ring for nucleophilic aromatic substitution (SNAr), making it a key pathway for amination and amidation. smolecule.com

The position of substitution is highly dependent on the reaction conditions and the specific reagents used. For polyhalogenated pyridines, nucleophilic attack often occurs at the 4-position. scispace.comnih.gov For example, treatment of pentafluoropyridine (B1199360) with sodium azide in acetonitrile (B52724) leads to the formation of 4-azido-2,3,5,6-tetrafluoropyridine. scispace.com Similarly, 3-chloro-2,4,5,6-tetrafluoropyridine and 3,5-dichloro-2,4,6-trifluoro-pyridine are converted to their respective 4-azido derivatives under these conditions. scispace.com

Minisci-type reactions under photoredox conditions have been developed for the direct C-H aminomethylation of heteroarenes with N-protected amines. researchgate.net This method allows for the synthesis of complex, sp³-rich structures in a single step from unactivated starting materials. researchgate.net For instance, the amidomethylation of 4-chloro-3-fluoropyridine (B1587321) has been achieved with high regioselectivity using Minisci-type conditions. researchgate.net

Table 2: Regioselectivity in Amidation/Amination of Halogenated Pyridines

| Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Pentafluoropyridine | Sodium azide in acetonitrile | 4-Azido-2,3,5,6-tetrafluoropyridine | scispace.com |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | Sodium azide in acetonitrile | 4-Azido-3-chloro-2,5,6-trifluoropyridine | scispace.com |

| 3,5-Dichloro-2,4,6-trifluoro-pyridine | Sodium azide in acetonitrile | 4-Azido-3,5-dichloro-2,6-difluoro-pyridine | scispace.com |

| 4-Chloro-3-fluoropyridine | Minisci-type amidomethylation | 2-Amidomethylated pyridines | researchgate.net |

Studies on Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for predicting reactivity and regioselectivity.

In nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer complex, a negatively charged intermediate, is a key step. nih.gov However, for electron-poor arenes like fluorinated pyridines, a concerted nucleophilic aromatic substitution (CSNAr) mechanism, where the bond-forming and bond-breaking steps occur simultaneously, has also been proposed. nih.gov The stability of charged intermediates is influenced by the solvent, with polar solvents like DMSO and DMF accelerating reactions by stabilizing transition states. smolecule.com

Computational studies, such as Density Functional Theory (DFT), are employed to model transition states for reactions like SNAr and cross-coupling. These models can help in comparing activation energies for competing reaction pathways, for example, substitution at a chlorine versus a fluorine atom. The electron-withdrawing effects of the fluorine and chlorine atoms in this compound lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating nucleophilic attack. smolecule.com

In radical reactions, the generation of an α-amino radical is a key intermediate in photoredox-mediated cross-dehydrogenative coupling reactions for the α-aminoalkylation of N-heteroarenes. researchgate.net Mechanistic investigations have also revealed the possibility of a radical chain mechanism in the direct C-H alkylation of heteroarenes. researchgate.net

Advanced Applications in Organic Synthesis and Chemical Biology

Role as a Privileged Building Block in Complex Molecule Synthesis

4-Chloro-2,5-difluoropyridine serves as a privileged building block in the synthesis of complex molecules due to its distinct reactivity at multiple positions. The presence of two electron-withdrawing fluorine atoms activates the pyridine (B92270) ring for certain reactions, while the chlorine atom at the 4-position offers a site for various chemical transformations. This trifunctional nature allows for sequential and regioselective modifications, making it an invaluable intermediate in multi-step syntheses. dur.ac.uk

The ambivalent reactivity of this compound is a key feature exploited by synthetic chemists. For instance, it can undergo metalation at different positions depending on the reaction conditions. With a superbasic mixture like LIC-KOR, metalation occurs at the 3-position, whereas using lithium 2,2,6,6-tetramethylpiperidide (LITMP) in diethyl ether directs the metalation to the 6-position. researchgate.net This controlled regioselectivity is crucial for the precise construction of highly functionalized pyridine derivatives.

This compound's utility as a building block is further highlighted by its role in creating other valuable synthetic intermediates. For example, it is a precursor for the synthesis of 2,5-Difluoropyridine-4-carboxylic acid. alfa-chemistry.com The ability to introduce various functional groups at specific positions on the pyridine ring makes this compound a cornerstone for the assembly of intricate molecular frameworks.

Applications in Pharmaceutical and Agrochemical Lead Discovery

The unique structural and electronic features of this compound have established it as a critical component in the discovery and development of new pharmaceutical and agrochemical agents. jindunchemistry.com The incorporation of the difluoropyridinyl moiety can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Precursors for Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). nih.gov APIs are the biologically active components of a drug product. nih.gov The fluorinated pyridine scaffold provided by this building block is a common motif in many modern pharmaceuticals. mdpi.com Its presence can enhance the therapeutic properties of a drug molecule. For instance, fluorinated heterocycles are prevalent in drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.com

The ability to undergo various chemical transformations, such as nucleophilic substitution, allows for the attachment of different molecular fragments to the this compound core, leading to the generation of diverse libraries of compounds for drug discovery screening.

Intermediates in Agrochemical Development

In the field of agrochemicals, this compound serves as a crucial intermediate for the development of novel herbicides, insecticides, and fungicides. jindunchemistry.comlookchem.com The inclusion of fluorine atoms in agrochemical molecules can lead to enhanced efficacy, selectivity, and metabolic stability. jindunchemistry.com This translates to more potent and potentially more environmentally benign crop protection agents.

The compound's reactivity allows for its incorporation into a wide range of molecular structures, enabling the synthesis of new agrochemicals with improved performance characteristics. For example, it is used as a building block in the development of effective compounds targeting specific pests or weeds. lookchem.com

Synthesis of Fluorinated Derivatives for Biological Activity Modulation

The synthesis of fluorinated derivatives from this compound is a key strategy for modulating the biological activity of lead compounds in drug discovery. The introduction of fluorine can alter a molecule's conformation, pKa, and ability to form hydrogen bonds, all of which can impact its interaction with biological targets like enzymes and receptors. smolecule.com

Research has shown that the presence of fluorine can enhance lipophilicity and alter hydrogen bonding patterns, potentially leading to improved interactions with proteins compared to their non-fluorinated counterparts. smolecule.com This can result in enhanced bioavailability and selectivity towards the desired biological target. smolecule.com The versatile chemistry of this compound allows for the systematic introduction of fluorine-containing groups to fine-tune the pharmacological profile of a potential drug candidate. researchgate.net

Utilization in Materials Science Research

The applications of this compound extend beyond the life sciences into the realm of materials science. Its unique electronic and structural properties make it a valuable building block for the creation of advanced materials with specific functionalities.

Building Blocks for Polymeric Systems

This compound is utilized as a monomer or building block in the synthesis of various polymeric systems. The reactivity of the chlorine and fluorine atoms allows for its incorporation into polymer backbones through reactions like nucleophilic aromatic substitution. One notable example is its use in the creation of poly(pyridine ether)s. The resulting polymers can exhibit desirable properties such as high thermal stability and specific electronic characteristics, making them suitable for applications in high-performance plastics and electronics.

Development of Novel Heterocyclic Systems Derived from this compound

The strategic placement of three halogen atoms on the pyridine ring makes this compound an excellent scaffold for building more complex heterocyclic structures, including fused ring systems and highly decorated pyridines. dur.ac.uk

The synthesis of fused heterocycles often relies on the sequential substitution of leaving groups on an aromatic core with a binucleophile. dur.ac.uk In this compound, the chlorine atom at C-4 and the fluorine atom at C-5 are positioned to facilitate annulation reactions. A typical reaction involves an initial SNAr at the more reactive C-4 position, followed by an intramolecular cyclization involving the C-5 position.

For example, reaction with a nucleophile containing a secondary functional group, such as an amino alcohol or an amino thiol, can lead to the formation of fused five- or six-membered rings. The first step is the displacement of the C-4 chlorine. The newly introduced substituent then undergoes an intramolecular nucleophilic substitution of the adjacent C-5 fluorine atom to complete the ring fusion. This approach provides a modular and efficient route to novel pyridofused heterocycles, which are scaffolds of interest in medicinal chemistry. sioc-journal.cn

| Binucleophile | Intermediate Product | Final Fused Heterocycle |

| 2-Aminoethanol | 2-((2,5-Difluoropyridin-4-yl)amino)ethan-1-ol | Dihydropyrido[4,5-b] mdpi.comCurrent time information in Bangalore, IN.oxazine derivative |

| Ethane-1,2-dithiol | 2-((2,5-Difluoropyridin-4-yl)thio)ethan-1-thiol | Dihydropyrido[4,5-b] mdpi.comCurrent time information in Bangalore, IN.dithiine derivative |

| o-Phenylenediamine | N1-(2,5-Difluoropyridin-4-yl)benzene-1,2-diamine | Dihydropyrido[4,5-b]phenazine derivative |

This table illustrates hypothetical pathways to fused heterocycles starting from this compound.

Beyond serving as a leaving group in substitution reactions, the chlorine atom in this compound can act as a directing group in metalation reactions, enabling the functionalization of adjacent carbon atoms. This allows for the synthesis of multi-substituted pyridines that would be difficult to access through other methods. researchgate.netacs.org

Research has demonstrated the "ambivalent reactivity" of this compound. researchgate.net Its functionalization can be precisely controlled by the choice of metalating agent and reaction conditions:

Metalation at C-3: Using a highly basic reagent like a lithium dicyclohexylamide/potassium tert-butoxide mixture (LIC-KOR) directs deprotonation to the C-3 position, adjacent to the chlorine. The resulting organometallic intermediate can be trapped with various electrophiles (e.g., CO₂, I₂, TMSCl) to install a functional group at this position.

Metalation at C-6: In contrast, using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in diethyl ether leads to selective deprotonation at the C-6 position, adjacent to the nitrogen and one of the fluorine atoms. researchgate.net

This switchable regioselectivity provides a powerful tool for creating a diverse library of polysubstituted fluorinated pyridines from a single starting material. acs.org This strategy allows for the introduction of carboxyl groups, halogens, or silyl (B83357) groups at specific, otherwise inaccessible, positions on the pyridine ring. researchgate.netacs.org

| Reagent | Position of Metalation | Electrophile (E+) | Product |

| LIC-KOR | C-3 | CO₂ | 4-Chloro-2,5-difluoronicotinic acid |

| LiTMP | C-6 | I₂ | 4-Chloro-2,5-difluoro-6-iodopyridine |

| LiTMP | C-6 | (CH₃)₃SiCl (TMSCl) | 4-Chloro-2,5-difluoro-6-(trimethylsilyl)pyridine |

This table summarizes the regioselective functionalization of this compound based on published research findings. researchgate.net

Computational and Theoretical Studies on 4 Chloro 2,5 Difluoropyridine

Density Functional Theory (DFT) Calculations

No specific DFT studies on 4-Chloro-2,5-difluoropyridine detailing its electronic structure, reactivity, or the energy barriers of its chemical transformations were identified in the available literature.

Investigations of Electronic Structure and Reactivity Profiles

There are no available research articles that specifically investigate the electronic structure and reactivity profiles of this compound using DFT.

Energy Barrier Analysis of Chemical Transformations

Specific energy barrier analyses for chemical transformations involving this compound are not present in the reviewed scientific literature.

Molecular Dynamics and Simulation Approaches

Quantum Chemical Calculations of Intermolecular Interactions

There is a lack of published studies using quantum chemical calculations to specifically analyze the intermolecular interactions of this compound.

Prediction of Spectroscopic Properties and Reaction Pathways

No dedicated studies on the theoretical prediction of spectroscopic properties or the elucidation of reaction pathways for this compound could be located.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-2,5-difluoropyridine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is relatively simple, showing two distinct signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring. The chemical shifts and coupling patterns are influenced by the adjacent fluorine and chlorine substituents. The hydrogen at position 3 (H-3) and the hydrogen at position 6 (H-6) will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the nearby fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the halogen substituents. Carbons directly bonded to fluorine (C-2, C-5) will show large one-bond carbon-fluorine coupling constants (¹JC-F), while other carbons will exhibit smaller two- or three-bond couplings. These couplings are critical for definitive signal assignment.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful technique for characterizing this compound. alfa-chemistry.com It offers high sensitivity and a wide range of chemical shifts. alfa-chemistry.com The spectrum will display two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-5 positions. The chemical shifts are sensitive to the electronic environment, and the signals will be split into doublets due to fluorine-fluorine (F-F) coupling. nih.gov Further coupling to adjacent protons will result in more complex multiplets.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | H-3 | ~7.5 - 8.0 | Doublet of doublets (dd) or multiplet (m) |

| ¹H | H-6 | ~8.0 - 8.5 | Doublet of doublets (dd) or multiplet (m) |

| ¹³C | C-2 | ~150 - 160 | Doublet (large ¹JC-F) |

| ¹³C | C-3 | ~115 - 125 | Doublet (²JC-F) |

| ¹³C | C-4 | ~120 - 130 | Singlet (s) or small multiplet |

| ¹³C | C-5 | ~145 - 155 | Doublet (large ¹JC-F) |

| ¹³C | C-6 | ~140 - 150 | Doublet (³JC-F) |

| ¹⁹F | F-2 | -70 to -90 | Doublet of doublets (dd) |

| ¹⁹F | F-5 | -120 to -140 | Doublet of doublets (dd) |

Mass Spectrometry (MS) and LC-MS Techniques

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. The analysis involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula C₅H₂ClF₂N gives a monoisotopic mass of approximately 148.98 Da. uni.lu

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks: [M]⁺ at m/z ≈ 149 and [M+2]⁺ at m/z ≈ 151, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov This hyphenated technique is particularly useful for monitoring the progress of reactions involving this compound. It allows for the separation of the starting material, intermediates, and final products in a reaction mixture, with subsequent mass analysis providing structural confirmation of each component. mdpi.com

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C₅H₂ClF₂N |

| Monoisotopic Mass | 148.98439 Da uni.lu |

| Molecular Ion [M]⁺ (³⁵Cl) | m/z ≈ 149 |

| Molecular Ion [M+2]⁺ (³⁷Cl) | m/z ≈ 151 |

| Isotopic Ratio [M]⁺:[M+2]⁺ | Approximately 3:1 |

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic methods are the cornerstone for assessing the purity of this compound and for tracking the course of chemical transformations.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying components in a mixture. americanlaboratory.com For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed. ptfarm.pl This involves a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC): Given its expected volatility, Gas Chromatography is another suitable technique for the analysis of this compound. In GC, the sample is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or mid-polarity capillary column (e.g., polysiloxane-based) would likely be effective. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with the latter providing structural information in addition to retention time.

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Common Detector |

|---|---|---|---|

| HPLC (Reversed-Phase) | Octadecylsilane (C18) | Acetonitrile/Water or Methanol/Water | UV-Vis Detector |

| GC | 5% Phenyl Polysiloxane | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometer (MS) |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles. It also reveals information about intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing arrangement. While XRD provides unparalleled structural detail for crystalline solids, the analysis is contingent upon the ability to grow a single crystal of suitable size and quality. worktribe.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrations of chemical bonds. chemicalbook.com These methods are excellent for identifying functional groups and confirming the presence of the pyridine core and its substituents.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the aromatic C-H stretching, C=C and C=N ring stretching, and C-F and C-Cl stretching vibrations. The C-F bonds typically give rise to strong absorptions in the 1100-1300 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally between 600-800 cm⁻¹. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the pyridine ring. The positions of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's electronic structure. The halogen substituents can cause a slight shift (bathochromic or hypsochromic) in the absorption bands compared to unsubstituted pyridine. UV-Vis spectroscopy is also a powerful quantitative tool, as the absorbance of a solution is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert law. worktribe.comresearchgate.net

Environmental Aspects and Remediation Strategies for Halogenated Pyridines

Abiotic Degradation Pathways (e.g., Photochemical Transformations)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, with photochemical transformation being a significant pathway for many organic pollutants present in the environment. tandfonline.com Exposure to ultraviolet (UV) radiation, for example, has been demonstrated as an effective method for the degradation of certain halogenated pyridines. nih.gov

Research on the photolytic destruction of 2-halogenated pyridines (2-HalPYs) utilizing UV irradiation at a wavelength of 254 nm has shown that these compounds can undergo rapid dehalogenation. nih.gov This degradation process was observed to follow pseudo-first-order kinetics, leading to a significant decrease in the pH of the solution and eventual complete removal of Total Organic Carbon (TOC). nih.gov In the case of 2-chloropyridine, 2-hydroxypyridine (B17775) was identified as the primary intermediate product, which subsequently underwent further degradation. nih.gov The rate of this photolytic removal was found to be largely independent of pH and aeration conditions, although the specific halogen present did affect the nature of the byproducts formed. nih.gov

Biotic Degradation Mechanisms

The microbial breakdown of pyridine (B92270) and its derivatives is a critical process in their environmental attenuation. tandfonline.com A variety of bacteria capable of using the pyridine ring as a sole source of carbon and nitrogen have been isolated from environmental matrices such as soil and sludge. tandfonline.comresearchgate.net However, the biodegradability of the pyridine structure is highly contingent on the type and placement of chemical substituents. tandfonline.com

The presence of halogen atoms on the pyridine ring is known to increase its resistance to microbial degradation. nih.gov While the parent pyridine molecule is typically biodegradable, the addition of chlorine and particularly fluorine atoms enhances the compound's recalcitrance. nih.govnih.gov The carbon-fluorine bond is notable for its high strength and stability, contributing to the environmental persistence of many fluorinated organic compounds. nih.gov

The microbial catabolism of pyridines often commences with a hydroxylation step, which is then followed by cleavage of the aromatic ring. researchgate.netresearchgate.net For example, some bacterial pathways converge on the formation of 2,5-dihydroxypyridine, which is subsequently metabolized via the maleamate (B1239421) pathway. researchgate.net An alternative pathway identified in certain Gram-positive bacteria involves the formation of 2,3,6-trihydroxypyridine (B1195510) as an intermediate before the ring is cleaved. researchgate.net To date, specific enzymatic pathways for the biodegradation of 4-Chloro-2,5-difluoropyridine have not been reported. The multiple halogen substituents on its structure likely present a substantial barrier to existing microbial enzymatic systems. nih.gov

Dehalogenation and Detoxification Processes

Dehalogenation, the removal of a halogen atom from a molecule, is a pivotal step in the detoxification of halogenated organic pollutants. This process reduces the compound's toxicity and persistence in the environment. wikipedia.org

Nucleophilic aromatic substitution (SNAr) represents a potential chemical pathway for the dehalogenation of chlorinated pyridines. researchgate.netsemanticscholar.org This reaction involves the attack of a nucleophilic agent on the electron-deficient pyridine ring, resulting in the displacement of a chloride ion. The efficiency of this reaction is influenced by the position of the chlorine atom and the presence of other functional groups on the ring.

A patented process for the dechlorination of polychlorinated pyridines utilizes zinc metal as an electron donor in a system containing a phase transfer catalyst and an alkaline reagent. google.com This method has demonstrated efficacy in the selective removal of chlorine atoms at specific positions on the pyridine ring, for instance, in the synthesis of 2,3,5-trichloropyridine (B95902) from 2,3,5,6-tetrachloropyridine. google.com Although not specifically applied to this compound, this technology represents a potential chemical remediation approach for related chlorinated compounds.

Advanced oxidation processes (AOPs) offer another avenue for the degradation of persistent organic compounds. A notable development in this area is the use of a carbonate species-activated hydrogen peroxide (carbonate/H2O2) system to enhance the dechlorination of chloropyridines. nih.gov This process operates through the combined action of a selective oxidant, the peroxymonocarbonate ion (HCO4-), and a selective reductant, the hydroperoxide anion (HO2-), whose presence can be controlled by adjusting the pH of the solution. nih.gov

For 2-chloropyridine, the proposed mechanism involves an initial N-oxidation of the pyridine by HCO4-, which facilitates a subsequent nucleophilic attack by HO2- to displace the chlorine atom. nih.gov This synergistic approach has been shown to achieve significantly higher dechlorination efficiencies (ranging from 32.5% to 84.5%) compared to treatment with HO2- alone. nih.gov The applicability of this process to other halogenated pyridines and pyrazines suggests its potential as a broad-spectrum remediation strategy for water contaminated with these substances. nih.gov

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Approaches

The pursuit of environmentally benign chemical processes has led to a re-evaluation of the synthesis of foundational molecules like 4-Chloro-2,5-difluoropyridine. Traditional synthetic routes for halogenated pyridines can involve multiple steps and harsh conditions. For instance, the synthesis of the related 5-chloro-2,3-difluoropyridine (B143520) involves high temperatures and solvents such as sulfolane (B150427) and dimethyl sulfoxide (B87167). google.comchemicalbook.com Green chemistry principles offer a framework to develop more sustainable alternatives. mdpi.com

Future research in this area is focused on several key improvements:

Use of Green Solvents: Replacing conventional, hazardous solvents with environmentally friendly options like water, supercritical fluids, or bio-based solvents. mdpi.com

Catalytic Efficiency: Developing recyclable heterogeneous catalysts, such as nanocatalysts, to improve reaction efficiency, reduce waste, and simplify product purification. mdpi.combeilstein-journals.org This moves away from stoichiometric reagents, enhancing the atom economy of the synthesis.

Energy-Efficient Methodologies: Employing alternative energy sources like microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. beilstein-journals.orgresearchgate.net These techniques promote molecular interaction and can lead to higher yields and cleaner reactions. beilstein-journals.org

The following table compares conventional methods with potential green alternatives for the synthesis of halogenated pyridines.

| Feature | Conventional Synthetic Approach | Potential Green Chemistry Approach |

| Solvents | Often uses high-boiling, non-recyclable organic solvents (e.g., sulfolane, DMSO). google.comchemicalbook.com | Employs water, ionic liquids, or solvent-free conditions to minimize waste. mdpi.commdpi.com |

| Catalysts | May rely on stoichiometric reagents or homogeneous catalysts that are difficult to recover. | Utilizes recyclable, solid-phase, or nanocatalysts to improve atom economy and simplify purification. beilstein-journals.org |

| Energy | Typically requires prolonged heating under reflux, leading to high energy consumption. researchgate.net | Uses energy-efficient methods such as microwave or ultrasonic irradiation to accelerate reactions. beilstein-journals.orgresearchgate.net |

| Waste | Can generate significant amounts of hazardous waste and by-products. | Designed to minimize waste generation through high-yield, atom-economical reactions. mdpi.com |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by the electronic properties of its substituents. The highly electronegative fluorine atoms and the chlorine atom make the pyridine (B92270) ring electron-deficient, which in turn activates it for certain types of reactions.

The primary and most explored reaction is Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at the 4-position is the most likely site for nucleophilic attack. This reactivity is analogous to that of similar scaffolds like 4-chloro-pyrazolopyridine, where the pyridine nitrogen can be protonated by an enzyme, further enhancing the electrophilicity at the 4-position and facilitating reaction with nucleophiles like cysteine residues. nih.gov

Emerging research is aimed at exploring reactivity beyond standard SNAr, including:

Transition-Metal Catalyzed Cross-Coupling: The C-Cl bond presents an opportunity for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, dramatically expanding the molecular diversity accessible from this starting material.

Selective C-F Bond Activation: While more challenging, the selective activation of a C-F bond in the presence of the C-Cl bond could open up unprecedented synthetic pathways for creating highly complex fluorinated molecules.

Directed Ortho Metalation (DoM): The substituents on the ring could potentially direct metalation at specific positions, allowing for further functionalization of the pyridine core.

The table below summarizes potential reaction types and their synthetic utility.

| Reaction Type | Reactive Site | Bond Formed | Potential Significance |

| Nucleophilic Aromatic Substitution (SNAr) | C4-Cl | C-N, C-O, C-S | Core reaction for attaching pharmacophores and functional groups. nih.gov |

| Suzuki Coupling | C4-Cl | C-C | Introduction of aryl or vinyl groups to build complex molecular scaffolds. |

| Buchwald-Hartwig Amination | C4-Cl | C-N | Formation of C-N bonds, crucial for many biologically active molecules. |

| Sonogashira Coupling | C4-Cl | C-C (alkyne) | Introduction of alkyne functionalities for further modification or use in materials. |

Advanced Applications in Targeted Drug Discovery and Materials Science

As a versatile building block, this compound is a valuable starting point for innovation in both medicine and materials. myskinrecipes.com

In Targeted Drug Discovery: The compound serves as a key intermediate for Active Pharmaceutical Ingredients (APIs) targeting a range of diseases, including cancer, infections, and neurological disorders. myskinrecipes.com Its utility stems from its ability to act as a rigid scaffold onto which various functional groups can be introduced. A significant emerging application is in the design of covalent inhibitors . The electrophilic nature of the C4-Cl bond makes it a potential "warhead" for targeting nucleophilic amino acid residues, such as cysteine, in the active or allosteric sites of proteins. nih.gov This approach can lead to drugs with higher potency and prolonged duration of action.

In Materials Science: The incorporation of fluorine atoms into organic molecules can bestow unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. This compound is a useful precursor for creating novel polymers, liquid crystals, and organic electronic materials. 001chemical.com By functionalizing the pyridine ring through the reactions described previously, researchers can design materials with tailored optical, electronic, or physical properties for applications in areas like organic light-emitting diodes (OLEDs) or advanced coatings.

The following table highlights potential advanced applications.

| Field | Specific Application Area | Role of this compound |

| Drug Discovery | Covalent Enzyme Inhibition | Serves as a scaffold containing an electrophilic "warhead" to target cysteine or other nucleophilic residues. nih.gov |

| Kinase Inhibitors | Core structure for building inhibitors that target ATP-binding sites in kinases, relevant to cancer therapy. myskinrecipes.com | |

| CNS-active Agents | Precursor for molecules designed to cross the blood-brain barrier for treating neurological disorders. myskinrecipes.com | |

| Materials Science | Organic Electronics | Building block for creating fluorinated organic semiconductors with enhanced stability and performance. |

| Advanced Polymers | Monomer precursor for synthesizing specialty polymers with high thermal resistance and low surface energy. |

Integration with Machine Learning and AI for Reaction Prediction and Design

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) has the potential to accelerate the discovery and optimization of molecules like this compound. nih.gov

Reaction Prediction and Optimization: AI algorithms can be trained on vast chemical reaction databases to predict the outcomes of unknown reactions. beilstein-journals.orgrsc.org For this compound, this means ML models could predict the optimal conditions (catalyst, solvent, temperature) to maximize the yield of a desired product, thus supporting green chemistry objectives. princeton.edu This approach can save significant time and resources in the laboratory.

Discovery of Novel Reactivity: ML can help identify non-intuitive reaction pathways or conditions, guiding chemists toward the discovery of novel reactivity patterns for the compound. By analyzing complex datasets, these models can identify subtle trends that may not be obvious to a human researcher. princeton.edu

Automated Synthesis and High-Throughput Experimentation: AI can be used to design reaction arrays for high-throughput screening, allowing for the rapid optimization of reactions like Suzuki or Buchwald-Hartwig couplings. chemrxiv.org Language models like ChatGPT have already been demonstrated to generate viable reaction designs that can be translated to automated lab systems. chemrxiv.org

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties for specific applications. Using this compound as a chemical fragment, AI could generate novel drug candidates or materials with optimized characteristics, which can then be synthesized and tested.

This table outlines how AI and ML can be integrated into the research and development workflow for this compound.

| Application Stage | Role of AI / Machine Learning | Expected Outcome |

| Synthesis | Predicts optimal reaction conditions (e.g., catalyst, solvent). beilstein-journals.org | Higher yields, reduced waste, faster process optimization. |

| Reactivity Exploration | Predicts reaction outcomes and suggests novel pathways. nih.govrsc.org | Accelerated discovery of new chemical transformations. |

| Drug/Material Design | Generates novel molecular structures based on the scaffold for specific targets. | Rapid identification of new lead compounds for drug discovery or materials science. |

| Process Automation | Designs reaction arrays for high-throughput experimentation. chemrxiv.org | Efficient optimization of reaction conditions and library synthesis. |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2,5-difluoropyridine, and how do reaction conditions influence yield?

this compound is typically synthesized via halogenation or fluorination of pyridine precursors. A common approach involves nucleophilic aromatic substitution (NAS) on a pre-functionalized pyridine scaffold. For example:

- Chlorination : Direct chlorination of 2,5-difluoropyridine using POCl₃ or PCl₅ under reflux conditions .

- Fluorination : Fluorine introduction via Balz-Schiemann reaction or halogen exchange (e.g., using KF in polar aprotic solvents) .

Q. Key Considerations :

- Temperature Control : Excess heat may lead to dehalogenation or side reactions (e.g., ring-opening).

- Catalysts : Lewis acids like AlCl₃ enhance regioselectivity in chlorination .

- Yield Optimization : Yields range from 40–70%, with purity dependent on post-synthesis purification (e.g., column chromatography or recrystallization) .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?

- ¹⁹F NMR : Distinct chemical shifts for fluorine atoms at positions 2 and 5 (δ ≈ −110 to −120 ppm for aromatic fluorines) .

- ¹H NMR : Coupling patterns (e.g., J₃,4 ≈ 5–8 Hz) differentiate adjacent protons on the pyridine ring .

- X-ray Crystallography : Crystal structures (e.g., C–Cl bond length ≈ 1.73 Å, C–F ≈ 1.34 Å) validate substitution patterns and planarity .

Data Interpretation Tip : Compare experimental results with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during cross-coupling reactions involving this compound?

Contradictions often arise from competing electronic (inductive vs. resonance effects) and steric factors:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, but chlorine’s polarizability may direct metal catalysts (e.g., Pd) to specific positions .

- Steric Hindrance : Substituents at positions 2 and 5 may block access to certain reaction sites, favoring coupling at position 4 .

Q. Methodological Approach :

Competitive Experiments : Compare reactivity with analogous compounds (e.g., 4-Chloro-2,5-dimethylpyridine) .

Computational Modeling : Use DFT to map electron density and predict reactive sites .

In Situ Monitoring : Track reaction intermediates via LC-MS or ¹⁹F NMR .

Q. What strategies mitigate challenges in catalytic applications of this compound?

Challenges include catalyst poisoning (due to fluorine’s electronegativity) and poor solubility in non-polar media:

- Catalyst Selection : Use robust catalysts like Pd(PPh₃)₄ or Ni(COD)₂, which tolerate electron-deficient substrates .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states .

- Additives : Silver salts (Ag₂O) scavenge chloride byproducts, preventing catalyst deactivation .

Case Study : Suzuki-Miyaura coupling with arylboronic acids achieves 60–80% yield under optimized conditions (80°C, 12h) .

Q. How can computational chemistry predict the reactivity of this compound in drug discovery?

- DFT Calculations :

- Molecular Docking : Model interactions with biological targets (e.g., kinase enzymes) to guide derivatization .

Validation : Cross-reference computational results with experimental kinetics (e.g., Hammett plots) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for fluorination steps?

Discrepancies often stem from:

Q. Resolution Workflow :

Reproduce Conditions : Strictly follow published protocols (e.g., solvent purity, catalyst loading) .

Advanced Characterization : Use HRMS or ²D NMR to confirm product identity .

Statistical Analysis : Apply ANOVA to assess variability across replicates .

Q. What are the environmental and safety considerations for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.